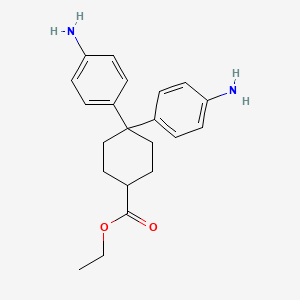
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two aminophenyl groups and an ethyl ester group. Its molecular formula is C22H28N2O2, and it is known for its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexanone with aniline to form 4,4-bis(4-aminophenyl)cyclohexane. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or sulfonic acids under acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of high-performance polymers and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4,4’-Cyclohexylidenebis(aniline): Similar structure but lacks the ethyl ester group.
4,4’-Cyclohexylidenebis(phenol): Contains hydroxyl groups instead of amino groups.
Bisphenol A (BPA): Similar cyclohexane core but different substituents.
Uniqueness: Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
601490-36-2 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)15-11-13-21(14-12-15,16-3-7-18(22)8-4-16)17-5-9-19(23)10-6-17/h3-10,15H,2,11-14,22-23H2,1H3 |
InChI-Schlüssel |
KQGCVHVWBJCIFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


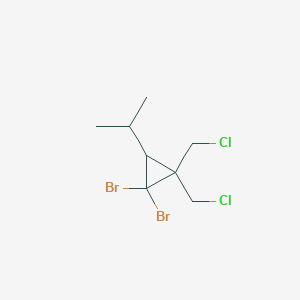
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
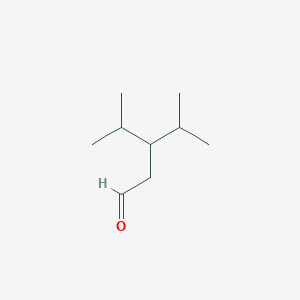

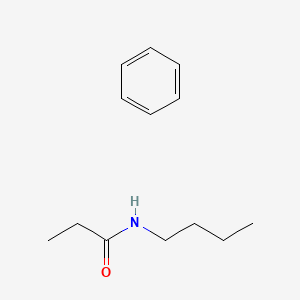
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
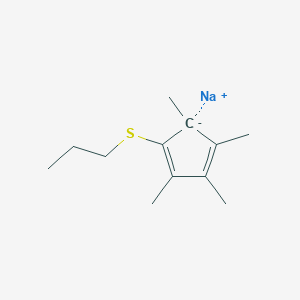
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
![N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12576486.png)
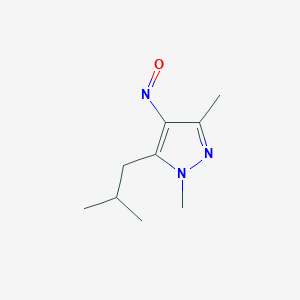
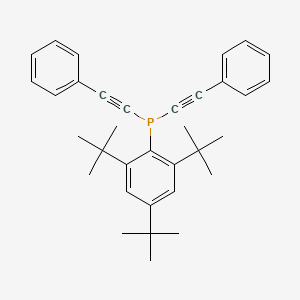
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)

